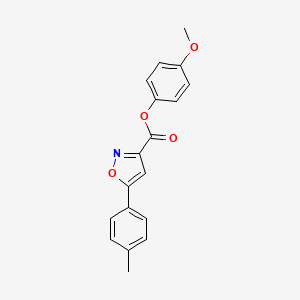![molecular formula C23H30N2O2 B11356432 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B11356432.png)
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(アゼパン-1-イル)-2-(4-メトキシフェニル)エチル]-3-メチルベンズアミドは、アゼパン環、メトキシフェニル基、メチルベンズアミド部分を有するユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
N-[2-(アゼパン-1-イル)-2-(4-メトキシフェニル)エチル]-3-メチルベンズアミドの合成は、通常、アゼパン環とメトキシフェニル基の調製から始まる複数のステップを伴います。一般的な方法の1つは、4-メトキシフェニル酢酸を酸性条件下でアゼパンと反応させて中間体を生成することです。この中間体を次に、トリエチルアミンなどの塩基の存在下で3-メチルベンゾイルクロリドと反応させると、最終生成物が得られます。
工業的生産方法
この化合物の工業的生産では、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フローリアクターと自動システムを使用すると、合成プロセスの効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応解析
反応の種類
N-[2-(アゼパン-1-イル)-2-(4-メトキシフェニル)エチル]-3-メチルベンズアミドは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するカルボン酸またはケトンが生成されます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、還元されたアミン誘導体が生成されます。
置換: この化合物は求核置換反応を起こすことができ、メトキシ基はハロゲン化物やアミンなどの他の求核剤と置換されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素ガス、パラジウム触媒、穏やかな温度。
置換: ハロゲン化物やアミンなどの求核剤、ジクロロメタンやエタノールなどの溶媒。
主な生成物
これらの反応から生成される主な生成物には、カルボン酸、ケトン、還元されたアミン誘導体、および置換ベンズアミドが含まれます。
科学研究における用途
N-[2-(アゼパン-1-イル)-2-(4-メトキシフェニル)エチル]-3-メチルベンズアミドは、科学研究で幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物学的活性を研究されています。
医学: 特に神経障害やがんの治療における潜在的な治療効果について調査されています。
工業: 新素材の開発や特殊化学品の合成のための前駆体として利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the azepane ring and the methoxyphenyl group. One common method involves the reaction of 4-methoxyphenylacetic acid with azepane under acidic conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like halides or amines, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, reduced amine derivatives, and substituted benzamides.
科学的研究の応用
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
N-[2-(アゼパン-1-イル)-2-(4-メトキシフェニル)エチル]-3-メチルベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、受容体や酵素に結合してその活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。たとえば、炎症性経路に関与する特定の酵素を阻害することで、炎症を抑制する可能性があります。
類似化合物の比較
類似化合物
- N-(2-アゼパン-1-イル-2-オキソ-エチル)-N-(2-エチル-フェニル)-4-メチル-ベンゼンスルホンアミド
- 2-(1-アゼパニル)-N-(2,4-ジフルオロフェニル)アセトアミド
独自性
N-[2-(アゼパン-1-イル)-2-(4-メトキシフェニル)エチル]-3-メチルベンズアミドは、独自の化学的および生物学的特性を付与する官能基の特定の組み合わせによってユニークです。アゼパン環とメトキシフェニル基の存在は、その安定性と反応性に貢献し、さまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(2-ethyl-phenyl)-4-methyl-benzenesulfonamide
- 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and the methoxyphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C23H30N2O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-8-7-9-20(16-18)23(26)24-17-22(25-14-5-3-4-6-15-25)19-10-12-21(27-2)13-11-19/h7-13,16,22H,3-6,14-15,17H2,1-2H3,(H,24,26) |
InChIキー |
BCLDRCXKVCLZJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11356351.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11356353.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11356359.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11356364.png)

methanone](/img/structure/B11356368.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11356383.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11356390.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11356393.png)
![N-methyl-N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11356404.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356410.png)


![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11356431.png)
